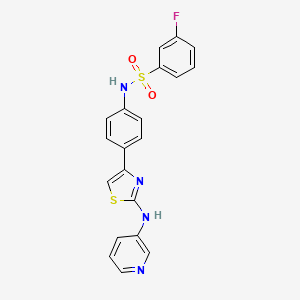

3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S2/c21-15-3-1-5-18(11-15)29(26,27)25-16-8-6-14(7-9-16)19-13-28-20(24-19)23-17-4-2-10-22-12-17/h1-13,25H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWMCWIFDOZXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Pyridine Derivative Preparation: The pyridine moiety is often introduced via nucleophilic substitution reactions, where a halogenated pyridine reacts with an amine.

Coupling Reactions: The thiazole and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nitration of the aromatic rings can introduce nitro groups at various positions.

Scientific Research Applications

Medicinal Chemistry Applications

3-Fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide exhibits various biological activities that make it a candidate for drug development:

- Anticancer Activity : Compounds with similar structural characteristics have shown promising anticancer properties. The thiazole and pyridine components are known to enhance the efficacy of anticancer agents by interacting with key biological targets such as CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional processes in cancer cells .

- Antimicrobial Properties : The sulfonamide group is associated with antibacterial activity. Studies indicate that compounds containing sulfonamide functionalities can inhibit bacterial growth effectively, making them suitable candidates for antibiotic development .

- Anticonvulsant Activity : Research has demonstrated that thiazole derivatives can exhibit anticonvulsant properties. For instance, certain thiazole-integrated compounds have shown significant activity in seizure models, suggesting potential applications in treating epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide. The following factors influence its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Sulfonamide Group | Enhances antibacterial effects |

| Thiazole Ring | Contributes to anticancer and anticonvulsant properties |

| Pyridine Moiety | Increases binding affinity to biological targets |

| Fluorination | Modifies pharmacokinetics and enhances efficacy |

The combination of these features may lead to synergistic effects, improving the overall biological efficacy compared to non-fluorinated or simpler analogs .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide:

- Anticancer Efficacy : A study reported that thiazole-pyridine hybrids exhibited significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). One compound demonstrated an IC50 value lower than that of standard chemotherapeutic agents .

- Antibacterial Studies : Compounds similar to 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide were tested against several bacterial strains, showing effective inhibition of growth, which supports their potential use as antibiotics .

- Anticonvulsant Activity : Research involving thiazole derivatives revealed that specific modifications could enhance their protective effects in seizure models, indicating potential therapeutic applications for epilepsy treatment .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine moieties are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Thiazole vs. Pyridine Cores

- Thiazole derivatives generally exhibit stronger binding to kinase ATP pockets due to sulfur’s electronegativity .

- Pyridin-3-ylamino substitution distinguishes the target from urea-based thiazoles (e.g., compound 10f), which prioritize hydrogen-bonding interactions over aromatic stacking .

Substituent Effects

- Fluorine vs. Chlorine : The target’s 3-fluorobenzenesulfonamide offers superior metabolic stability compared to chlorinated analogs (e.g., 10f), as fluorine reduces oxidative degradation .

- Sulfonamide vs. Urea : Sulfonamides (target, 3e) exhibit stronger acidity (pKa ~10) than ureas (pKa ~13), enhancing solubility and target binding in physiological conditions .

Physicochemical and Spectroscopic Properties

- Melting Points : Thiazole-sulfonamide hybrids (e.g., 3e, 130–132°C) generally have higher melting points than urea derivatives (e.g., 10f), likely due to stronger intermolecular hydrogen bonding .

- NMR Complexity : Fluorinated aromatic regions (as in the target compound) show overlapping signals in ¹H NMR due to scalar coupling, similar to 3-fluoro-N-(3-fluorophenyl)benzamide .

- Mass Spectrometry : The target’s molecular weight (~435 Da) aligns with medium-sized kinase inhibitors, whereas piperazine-containing analogs (e.g., 10f, 514 Da) may face reduced bioavailability .

Pharmacological Implications

- Target Selectivity: The pyridin-3-ylamino group may confer selectivity for pyridine-sensitive kinases (e.g., JAK2), unlike azetidine-dione derivatives (3e), which target proteases .

- Toxicity : Fluorinated sulfonamides generally exhibit lower cytotoxicity than chlorinated analogs (e.g., 10f), as seen in reduced off-target effects .

Biological Activity

3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a thiazole ring, and a pyridine moiety. The unique structural characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Features

The compound's structure can be broken down into several key components:

- Sulfonamide Group : Known for its antibacterial properties.

- Thiazole Ring : Often associated with anticancer and antimicrobial activities.

- Pyridine Moiety : Frequently found in biologically active compounds.

The fluorination at the 3-position may enhance pharmacokinetic properties and binding affinities compared to non-fluorinated analogs.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide exhibit significant biological activities. The following table summarizes related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-benzenesulfonamide | Sulfonamide group with phenyl substituent | Antibacterial |

| 5-(pyridin-3-yl)-thiazole | Thiazole ring with pyridine | Anticancer |

| N-(thiazol-2-yl)-benzenesulfonamide | Thiazole and sulfonamide | Antimicrobial |

The combination of multiple pharmacophores in 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide may enhance its biological efficacy through synergistic mechanisms.

The mechanism of action for this compound is likely multifaceted, involving interactions with various biological targets. Studies have shown that thiazole derivatives can inhibit key protein kinases, leading to cell cycle arrest and apoptosis in cancer cells. For instance, thiazole-containing compounds have been reported to inhibit CDK9-mediated transcription, reducing levels of anti-apoptotic proteins like Mcl-1 .

Case Studies

- Anticancer Activity : In vitro studies on thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Research indicates that thiazole-based sulfonamides exhibit potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticonvulsant Effects : Some thiazole derivatives have shown promise in anticonvulsant activity, suggesting a broader therapeutic potential for compounds like 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, and how can intermediates be characterized?

- Methodology :

- The synthesis typically involves coupling a fluorobenzenesulfonyl chloride with a thiazole-phenylamine intermediate. For example, thiazole rings are often constructed via cyclization of thiourea derivatives with α-haloketones or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling for aryl-thiazole linkages) .

- Intermediate characterization requires HPLC purity analysis (>95%) and spectroscopic validation (¹H/¹³C NMR, HRMS). For fluorinated analogs, ¹⁹F NMR is critical to confirm substitution patterns .

Q. How can researchers resolve overlapping signals in the ¹H NMR spectra of fluorinated sulfonamide derivatives?

- Methodology :

- Use 2D NMR techniques (COSY, HSQC, HMBC) to assign aromatic protons, especially when fluorine atoms induce complex splitting patterns. For example, in 3-fluoro-N-(aryl)benzenesulfonamides, scalar coupling between fluorine and adjacent protons can be resolved via selective decoupling experiments .

- Computational tools (e.g., DFT-based chemical shift prediction) may aid in signal assignment for crowded aromatic regions .

Advanced Research Questions

Q. What strategies optimize the metabolic stability of this sulfonamide compound while retaining target binding affinity?

- Methodology :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism. Evidence from analogous β3-adrenergic receptor agonists shows that trifluoromethyl groups enhance lipophilicity and metabolic stability .

- Conduct in vitro microsomal stability assays (human/rat liver microsomes) to compare half-life improvements. Pair with molecular docking to ensure retained binding to target proteins (e.g., kinases or GPCRs) .

Q. How do structural modifications to the thiazole-pyridinamine moiety affect SAR in kinase inhibition studies?

- Methodology :

- Synthesize analogs with variations in the thiazole substituents (e.g., methyl, morpholino) and assess inhibitory activity against kinase panels. For example, replacing pyridin-3-ylamino with pyrimidin-4-ylamino in related sulfonamides alters selectivity profiles .

- Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding kinetics and identify critical hydrogen-bonding interactions .

Q. How should researchers address contradictions in reported IC₅₀ values for this compound across different assays?

- Methodology :

- Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate using orthogonal methods (e.g., enzymatic vs. cellular assays).

- Analyze differences in protein isoforms or post-translational modifications that may affect compound binding. For example, discrepancies in GOLD docking scores for sulfonamides highlight the need for crystal structure validation of target-ligand complexes .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting the binding mode of this sulfonamide to ATP-binding pockets?

- Methodology :

- Perform molecular dynamics (MD) simulations with AMBER or GROMACS to model flexibility in the ATP-binding site.

- Validate predictions using crystallographic data from homologous proteins (e.g., PDB entries for sulfonamide-bound kinases) .

Q. How can researchers differentiate off-target effects in cellular assays for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.